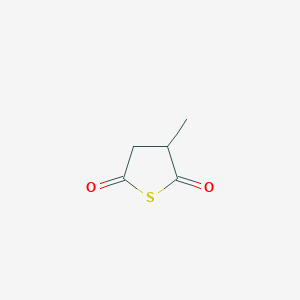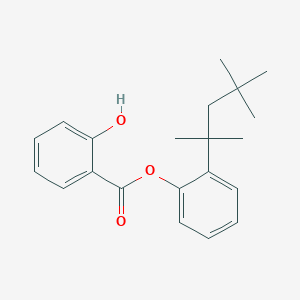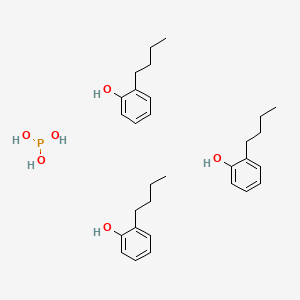
2-Butylphenol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylphenol: is an organic compound with the molecular formula C10H14O. It is a type of phenol where a butyl group is attached to the second position of the benzene ring. This compound is known for its applications in various chemical processes and industries.
Phosphorous acid: , also known as phosphonic acid, is represented by the chemical formula H3PO3. It is a diprotic acid, meaning it can donate two protons in an acid-base reaction. Phosphorous acid is used as an intermediate in the preparation of other phosphorus compounds and has significant applications in agriculture and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: 2-Butylphenol can be synthesized through the Friedel-Crafts alkylation of phenol with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods:
Alkylation of Phenol: In an industrial setting, 2-Butylphenol is produced by the alkylation of phenol with butylene in the presence of an acid catalyst. This method is preferred due to its efficiency and scalability.
Synthetic Routes and Reaction Conditions:
Hydrolysis of Phosphorus Trichloride: Phosphorous acid is commonly prepared by the hydrolysis of phosphorus trichloride (PCl3) with water or steam. The reaction is as follows: [ \text{PCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3\text{HCl} ]
Industrial Production Methods:
Hydrolysis of Phosphorus Trioxide: Another industrial method involves the hydrolysis of phosphorus trioxide (P4O6) with water to produce phosphorous acid.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Butylphenol can undergo oxidation reactions to form corresponding quinones.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Catalysts: Lewis acids such as aluminum chloride are used in substitution reactions.
Major Products:
Quinones: Oxidation of 2-Butylphenol yields quinones, which are important intermediates in various chemical processes.
Types of Reactions:
Reduction: Phosphorous acid acts as a reducing agent and can reduce metal ions.
Disproportionation: When heated, phosphorous acid disproportionates to form phosphine and phosphoric acid.
Common Reagents and Conditions:
Bases: Reacts with bases like sodium hydroxide to form phosphites.
Heat: Disproportionation occurs upon heating.
Major Products:
Phosphine and Phosphoric Acid: Disproportionation reaction yields phosphine (PH3) and phosphoric acid (H3PO4).
Scientific Research Applications
2-Butylphenol:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Industry: Employed in the production of resins and plasticizers.
Phosphorous Acid:
Agriculture: Used as a fertilizer and fungicide to protect crops from diseases.
Medicine: Involved in the production of certain pharmaceutical drugs.
Industry: Utilized in the preparation of phosphites and phosphonates, which are important in plastic manufacturing and as flame retardants.
Mechanism of Action
2-Butylphenol:
Molecular Targets: Interacts with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Pathways Involved: Inhibits the growth of bacteria and fungi by interfering with their cellular processes.
Phosphorous Acid:
Molecular Targets: Acts on metal ions, reducing them to their lower oxidation states.
Pathways Involved: Involves redox reactions where phosphorous acid donates electrons to reduce other compounds.
Comparison with Similar Compounds
2-Butylphenol:
Similar Compounds: Phenol, 4-tert-Butylphenol, 2,6-Di-tert-butylphenol.
Uniqueness: The butyl group at the second position provides unique chemical properties and reactivity compared to other phenols.
Phosphorous Acid:
Similar Compounds: Phosphoric acid (H3PO4), Hypophosphorous acid (H3PO2).
Uniqueness: Phosphorous acid is diprotic, whereas phosphoric acid is triprotic and hypophosphorous acid is monoprotic, leading to different chemical behaviors and applications.
Properties
CAS No. |
27457-23-4 |
|---|---|
Molecular Formula |
C30H45O6P |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-butylphenol;phosphorous acid |
InChI |
InChI=1S/3C10H14O.H3O3P/c3*1-2-3-6-9-7-4-5-8-10(9)11;1-4(2)3/h3*4-5,7-8,11H,2-3,6H2,1H3;1-3H |
InChI Key |
LUVCHBRBVQSSGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1O.CCCCC1=CC=CC=C1O.CCCCC1=CC=CC=C1O.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


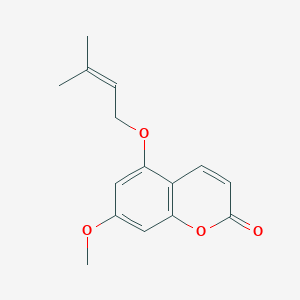
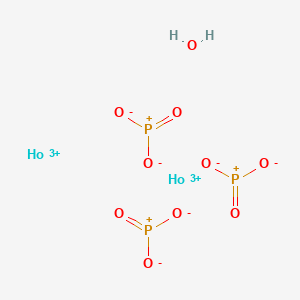


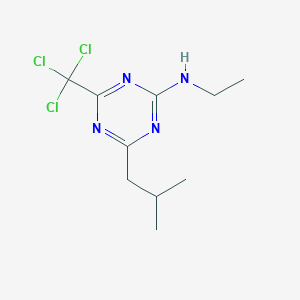
![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)

![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)
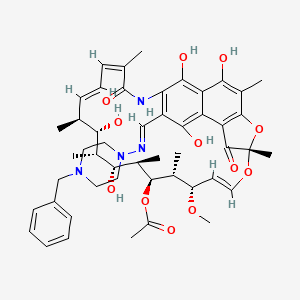
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)

